

Commercial suppliers and purchasing options for Fluoxastrobin-d4.

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Compound of Interest

Compound Name: Fluoxastrobin-d4

Cat. No.: B15560991

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Fluoxastrobin-d4: A Technical Guide for Researchers

An In-depth Resource for Scientists and Drug Development Professionals on the Commercial Sourcing, Analysis, and Application of **Fluoxastrobin-d4**

This technical guide provides a comprehensive overview of **Fluoxastrobin-d4**, a deuterated analog of the fungicide Fluoxastrobin. It is intended for researchers, scientists, and drug development professionals who utilize **Fluoxastrobin-d4** as an internal standard in quantitative analytical studies. This document covers commercial suppliers, purchasing options, detailed experimental protocols for its use in isotope dilution mass spectrometry, and an overview of the parent compound's mode of action.

Commercial Suppliers and Purchasing Options

Fluoxastrobin-d4 is primarily used as an internal standard for the accurate quantification of Fluoxastrobin in various matrices.^[1] Several specialized chemical suppliers offer **Fluoxastrobin-d4**, often as a catalog item or through custom synthesis services.

Table 1: Commercial Suppliers of **Fluoxastrobin-d4**

Supplier	Product Name	Catalog Number	Purity	Notes
LGC Standards	Fluoxastrobin-d4	F596702	>95%	Certificate of Analysis available. [2]
BenchChem	(E/Z)- Fluoxastrobin-d4 (Mixture)	---	≥98.0%	Technical guides on handling and analysis available. [1]
Toronto Research Chemicals	Fluoxastrobin-d4	---	---	A known supplier of stable isotope-labeled compounds. [3]
CDN Isotopes	---	---	---	Specializes in the manufacturing of deuterated compounds. [3]

Purchasing Options:

- Catalog Purchase:** **Fluoxastrobin-d4** can be purchased directly from the catalogs of the suppliers listed above. It is typically sold in small quantities (e.g., milligrams) suitable for use as an analytical standard.
- Custom Synthesis:** For researchers requiring larger quantities or specific labeling patterns, several companies offer custom synthesis of stable isotope-labeled compounds, including deuterated analogs. These services provide flexibility in terms of the number and position of deuterium atoms in the molecule.

Table 2: Companies Offering Custom Synthesis of Deuterated Compounds

Company	Services Offered	Key Features
Cambridge Isotope Laboratories, Inc.	Custom synthesis of stable isotope-labeled compounds. [4]	Leading producer of stable isotopes and labeled compounds.
Merck (Sigma-Aldrich)	Custom synthesis of labeled compounds, including cGMP grade. [5]	Offers a wide range of scientific products and services.
Artis Standards	Custom synthesis of stable isotope-labeled standards. [6]	Specializes in pharmaceutical standards.
ResolveMass Laboratories Inc.	Custom deuteration strategies (selective and global).	Expertise in isotope labeling and synthesis.
BOC Sciences	Custom stable isotope labeling services for a wide range of compounds. [7]	Offers multi-labeling and position-specific labeling. [7]
Bridge Organics	Preparation and analysis of ² H and ¹³ C labeled compounds.	Experienced in various labeling methods.

Physicochemical and Analytical Data

A thorough understanding of the physicochemical properties and analytical specifications of **Fluoxastrobin-d4** is crucial for its effective use. The following tables summarize key quantitative data typically found on a Certificate of Analysis (CoA).

Table 3: Physicochemical Properties of **Fluoxastrobin-d4**

Property	Value	Source
CAS Number	1246833-67-9	[2]
Molecular Formula	C ₂₁ H ₁₂ D ₄ ClFN ₄ O ₅	[2]
Molecular Weight	462.85 g/mol	[2]
Appearance	White to Off-White Solid	[2]
Solubility	DMSO (Slightly), Methanol (Slightly)	[2]
Storage Conditions	-20°C, Hygroscopic	[2]

Table 4: Typical Analytical Specifications for **Fluoxastrobin-d4**

Test	Specification	Result Example	Method
Chemical Purity	>95%	98.76% (210 nm)	HPLC
Isotopic Purity	>95%	99.7%	Mass Spectrometry
Elemental Analysis	Conforms	%C: 54.55, %H: 3.54, %N: 11.84	Elemental Analysis
Identity	Conforms to Structure	Conforms	NMR, Mass Spectrometry

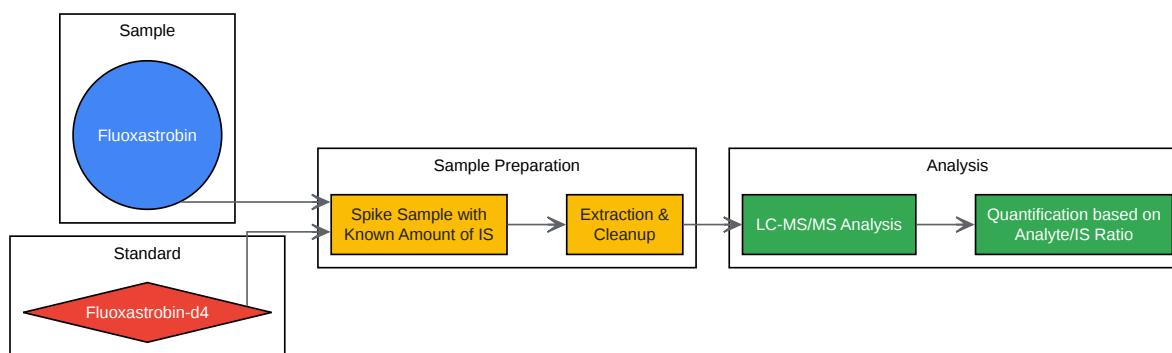
Experimental Protocols: Isotope Dilution Mass Spectrometry

Fluoxastrobin-d4 is instrumental in isotope dilution mass spectrometry (IDMS), a powerful technique for accurate quantification that corrects for matrix effects and variations in sample preparation.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS involves adding a known amount of the isotopically labeled internal standard (**Fluoxastrobin-d4**) to a sample containing the analyte of interest (Fluoxastrobin).

The labeled standard is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the native analyte to the labeled standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any losses during sample processing.

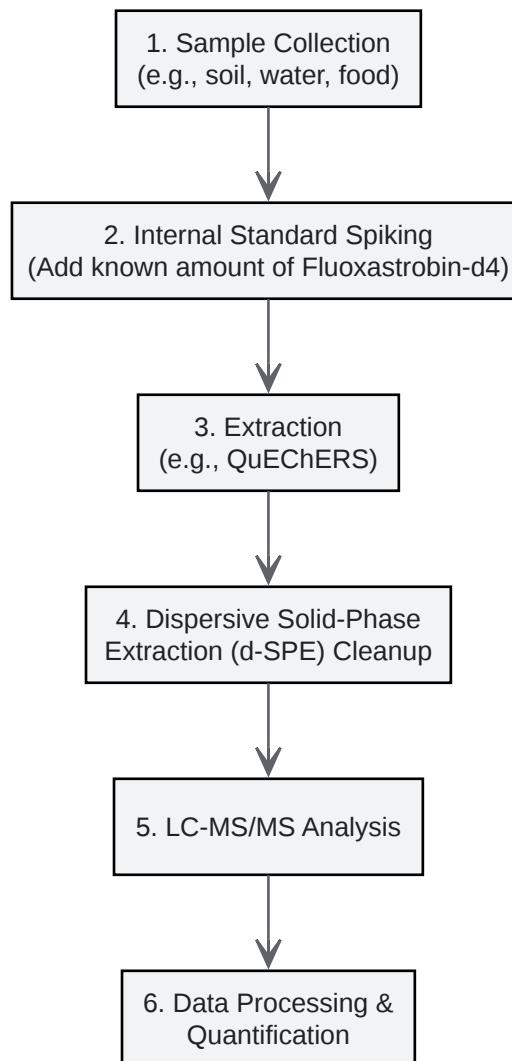


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Principle of Isotope Dilution Mass Spectrometry.

General Experimental Workflow for Fluoxastrobin Analysis

The following workflow outlines the key steps for the quantitative analysis of Fluoxastrobin in a given matrix using **Fluoxastrobin-d4** as an internal standard.



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General experimental workflow for Fluoxastrobin analysis.

Detailed Methodologies

Materials:

- Fluoxastrobin analytical standard
- **Fluoxastrobin-d4** internal standard
- LC-MS grade solvents (acetonitrile, methanol, water)
- Formic acid

- QuEChERS extraction salts and d-SPE sorbents

Procedure:

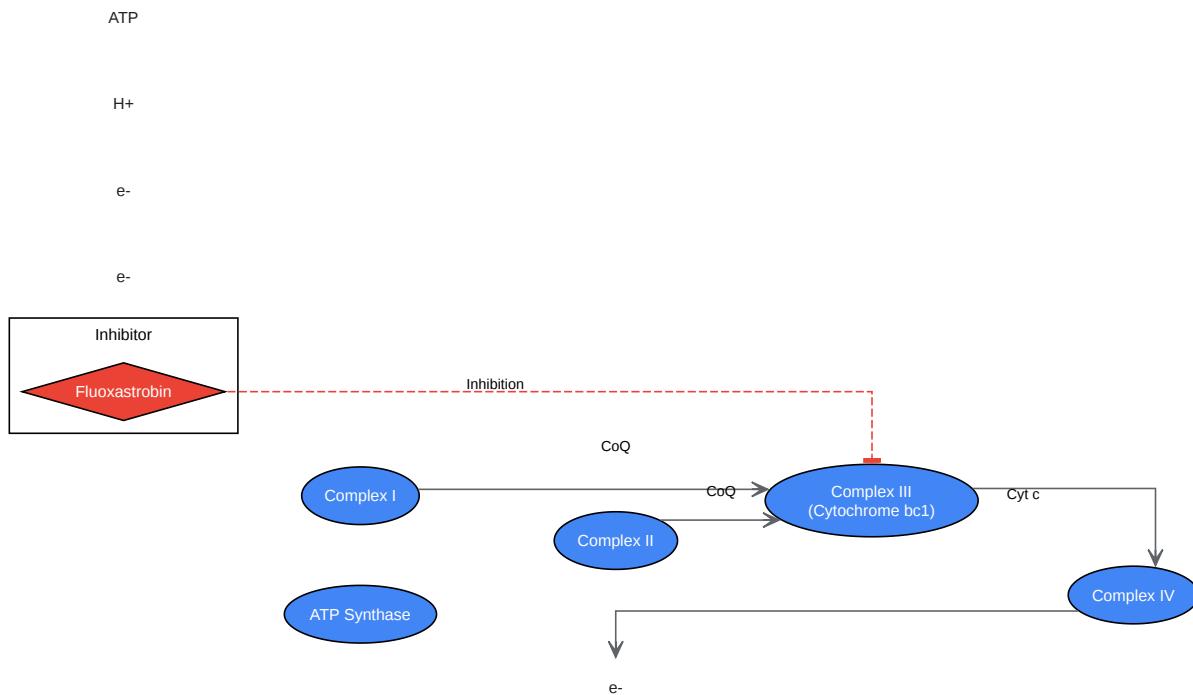
- Standard Preparation: Prepare stock solutions of Fluoxastrobin and **Fluoxastrobin-d4** in a suitable solvent (e.g., acetonitrile). From these, prepare a series of working standard solutions for calibration.
- Sample Preparation (QuEChERS Method):
 - Weigh a homogenized sample (e.g., 10 g) into a centrifuge tube.
 - Spike the sample with a known amount of the **Fluoxastrobin-d4** internal standard solution.
 - Add extraction solvent (e.g., acetonitrile) and QuEChERS extraction salts.
 - Shake vigorously and centrifuge.
 - Transfer an aliquot of the supernatant to a d-SPE tube for cleanup.
 - Vortex and centrifuge.
 - The resulting supernatant is the final extract for analysis.
- LC-MS/MS Analysis:
 - Inject the final extract into an LC-MS/MS system.
 - Use a suitable C18 reversed-phase column for chromatographic separation.
 - Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with a formic acid modifier.
 - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
 - Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both Fluoxastrobin and **Fluoxastrobin-d4**.

- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the working standards.
 - Determine the concentration of Fluoxastrobin in the sample by interpolating its analyte-to-internal standard peak area ratio from the calibration curve.

Mode of Action of Fluoxastrobin

Fluoxastrobin belongs to the strobilurin class of fungicides. Its mode of action involves the inhibition of mitochondrial respiration in fungi.

Fluoxastrobin is classified as a Quinone outside Inhibitor (QoI). It specifically targets the Qo site of the cytochrome bc₁ complex (Complex III) in the mitochondrial respiratory chain. By binding to this site, Fluoxastrobin blocks the transfer of electrons between cytochrome b and cytochrome c₁. This disruption of the electron transport chain inhibits the production of ATP, the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and development.



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